molecular formula C9H16N4O B15240422 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B15240422
M. Wt: 196.25 g/mol
InChI Key: GYXVLYOUPNQXCO-UHFFFAOYSA-N
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Description

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the reaction of a suitable pyrazole derivative with an appropriate amine. One common method involves the condensation of 3,5-dimethylpyrazole with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
  • 5-amino-1,3-dimethylpyrazole

Uniqueness

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C9H16N4O/c1-6-4-7(2)13(12-6)5-9(3,11)8(10)14/h4H,5,11H2,1-3H3,(H2,10,14)

InChI Key

GYXVLYOUPNQXCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)(C(=O)N)N)C

Origin of Product

United States

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